molecular formula C21H23N3O B2904947 1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912890-66-5

1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2904947
CAS No.: 912890-66-5
M. Wt: 333.435
InChI Key: HFUWRVWYHXRKSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst. More detailed synthesis methods and studies of biological activity of new derivatives of benzimidazoles have been published over the last decade .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole rings, which are essentially planar and can form dihedral angles with attached phenyl or pyrrolidine rings.


Chemical Reactions Analysis

The chemical properties of 4- (1-ethyl-1H-benzimidazol-2-yl)-1- (2-fluorophenyl)pyrrolidin-2-one, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the electronic effects of the substituents on the benzimidazole and pyrrolidine rings.

Scientific Research Applications

Structural Analysis

The structural analysis of related benzimidazole derivatives has provided insights into their molecular conformations and interactions. For example, a study on Dabigatran etexilate tetrahydrate, a compound with a similar benzimidazole moiety, highlights the importance of intramolecular hydrogen bonding and the role of water molecules in stabilizing the crystal structure through various hydrogen bonds (Hong-qiang Liu et al., 2012). This research underscores the significance of molecular geometry and intermolecular interactions in the design of benzimidazole-based compounds.

Synthetic Methodologies

The synthesis of novel benzothiazole and benzimidazole derivatives through one-pot, microwave-assisted, solvent-free conditions demonstrates an innovative approach to generating benzimidazole compounds (Manoj N. Bhoi et al., 2016). This method emphasizes operational simplicity, high atom economy, and environmentally benign conditions, which are crucial for the efficient and sustainable synthesis of complex molecules like 1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one.

Biological Evaluation

The evaluation of imidazo[1,2-a]pyridine derivatives, which share a structural resemblance with the benzimidazole motif in this compound, for their inhibitory activity against TNF-alpha in T cells, reveals potential therapeutic applications of benzimidazole derivatives in inflammation and immune response modulation (J. Rether et al., 2008).

Future Directions

Due to the wide variety of components for condensation with the participation of 2-aminobenzimidazole, as well as the existence of effective catalytic systems, the creation of pyrimidobenzimidazoles based on α,β-unsaturated carbonyl compounds can be considered an effective approach .

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its molecular weight (as indicated by nist chemistry webbook ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles.

Properties

IUPAC Name

1-ethyl-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-3-23-14-17(12-20(23)25)21-22-18-6-4-5-7-19(18)24(21)13-16-10-8-15(2)9-11-16/h4-11,17H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUWRVWYHXRKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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